N-{5-[(2-ethyl-6-methylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide
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Overview
Description
N-{5-[(2-ethyl-6-methylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a methoxyphenyl ring, further connected to an acetamide group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-ethyl-6-methylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the sulfonation of 2-ethyl-6-methylphenyl with chlorosulfonic acid, followed by the introduction of the methoxy group through methylation. The final step involves the acylation of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-ethyl-6-methylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-{5-[(2-ethyl-6-methylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{5-[(2-ethyl-6-methylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methoxy and acetamide groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2-ethylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide
- N-{5-[(2-methylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide
- N-{5-[(2-ethyl-6-methylphenyl)sulfamoyl]-2-hydroxyphenyl}acetamide
Uniqueness
N-{5-[(2-ethyl-6-methylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[5-[(2-ethyl-6-methylphenyl)sulfamoyl]-2-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-5-14-8-6-7-12(2)18(14)20-25(22,23)15-9-10-17(24-4)16(11-15)19-13(3)21/h6-11,20H,5H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNXEQAPLQYQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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